3-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propanoic acid
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Overview
Description
3-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propanoic acid is an organic compound featuring a 1,3,4-thiadiazole core. Known for its versatility, it finds usage in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis begins with the preparation of 5-(trifluoromethyl)-1,3,4-thiadiazole, which reacts with methylamine to form the key intermediate. This intermediate undergoes a further reaction with propanoic acid under controlled temperature and pH conditions to yield the target compound.
Industrial Production Methods: Industrial production typically employs large-scale batch reactors, ensuring precise control of reaction parameters like temperature, pressure, and reactant concentration. Catalysts and solvents are chosen to optimize yield and purity.
Types of Reactions:
Oxidation: It can undergo oxidation, forming sulfoxides and sulfones.
Reduction: Reduction can yield corresponding amines.
Substitution: The trifluoromethyl group allows for diverse substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide, often at room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride, typically in anhydrous conditions.
Substitution: Nucleophiles like thiols or amines, usually requiring basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
Chemistry: Its derivatives are used as intermediates in organic synthesis, especially in the production of pharmaceuticals and agrochemicals.
Biology: Acts as a biochemical probe to study enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for potential anti-inflammatory and antimicrobial properties, targeting specific pathways in disease mechanisms.
Industry: Utilized in the development of advanced materials, including polymers with specific electrical or thermal properties.
Mechanism of Action
Molecular Targets: Interacts with enzymes and receptors, modifying their activity. The trifluoromethyl group enhances its binding affinity and specificity.
Pathways Involved: It influences signal transduction pathways by inhibiting or activating specific enzymes, leading to altered cellular responses.
Comparison with Similar Compounds
5-(Trifluoromethyl)-1,3,4-thiadiazole: Shares the core structure but differs in the absence of the propanoic acid moiety.
3-[Methyl-[1,3,4-thiadiazol-2-yl]amino]propanoic acid: Similar but lacks the trifluoromethyl group, resulting in different reactivity and applications.
Properties
IUPAC Name |
3-[methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O2S/c1-13(3-2-4(14)15)6-12-11-5(16-6)7(8,9)10/h2-3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGMYJWIBHTYGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C1=NN=C(S1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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